molecular formula C26H36N6O9 B1412271 Suc-Ala-Ala-Pro-Nva-pNA CAS No. 72682-71-4

Suc-Ala-Ala-Pro-Nva-pNA

Cat. No. B1412271
CAS RN: 72682-71-4
M. Wt: 576.6 g/mol
InChI Key: ZNWNJYFEOLWFHC-FVCZOJIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suc-Ala-Ala-Pro-Nva-pNA is a tetrapeptide . It is a white to faint yellow powder . It is one of the most potent trypsin inhibitors that has been identified to date and it has been shown to inhibit pancreatic trypsin with a potency similar to that of the synthetic inhibitor benzamidine .


Synthesis Analysis

The synthesis of Suc-Ala-Ala-Pro-Nva-pNA has been reported . It is a substrate for alpha-chymotrypsin and fungal chymotrypsin-like serine protease . It binds to the active site of trypsin, preventing proteolysis of peptides . This inhibition is reversible because it does not bind covalently to any other sites on the enzyme .


Molecular Structure Analysis

The molecular formula of Suc-Ala-Ala-Pro-Nva-pNA is C30H36N6O9 . The molecular weight is 624.6 .


Chemical Reactions Analysis

Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline (yellow color under alkaline conditions) . The trans form of the peptide is readily cleaved by chymotrypsin . The remaining cis form can be enzymatically converted to the trans form by Peptidyl propyl cis-trans isomerase (PPIase) .


Physical And Chemical Properties Analysis

Suc-Ala-Ala-Pro-Nva-pNA is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml . The melting point is 184-187 °C .

Scientific Research Applications

Enzyme Substrate in Protease Assays

  • Application Summary: “Suc-Ala-Ala-Pro-Nva-pNA” is used as a substrate in protease assays . It is a readily soluble, specific, and sensitive substrate for chymotrypsin and human pancreatic elastase . It is also hydrolyzed by cathepsin G and chymase .
  • Methods of Application: In protease assays, the substrate is typically mixed with the enzyme in a suitable buffer. The enzyme cleaves the substrate, releasing p-nitroaniline, which can be detected spectrophotometrically .
  • Results or Outcomes: The rate of p-nitroaniline release is proportional to the activity of the enzyme. This allows researchers to quantify the activity of the enzyme in their samples .

Subtilase Activity Determination

  • Application Summary: “Suc-Ala-Ala-Pro-Nva-pNA” has been used as a substrate to determine subtilase activity in germinating seeds .
  • Methods of Application: The method is based on the hydrolysis of “Suc-Ala-Ala-Pro-Nva-pNA”, a synthetic peptide highly specific for subtilases, and subsequent diazotization of liberated p-nitroaniline giving an intense pink dye .
  • Results or Outcomes: The intensity of the pink dye is proportional to the activity of subtilase in the germinating seeds .

Cathepsin G Assay in Bone Marrow Lysates

  • Application Summary: “Suc-Ala-Ala-Pro-Nva-pNA” has been used as a substrate for cathepsin G assay in bone marrow lysates .
  • Methods of Application: The substrate is mixed with the bone marrow lysate in a suitable buffer. The enzyme in the lysate cleaves the substrate, releasing p-nitroaniline, which can be detected spectrophotometrically .
  • Results or Outcomes: The rate of p-nitroaniline release is proportional to the activity of cathepsin G in the bone marrow lysates .

Proteolytic Activity Assay of Subtilisin Carlsberg (SC)

  • Application Summary: “Suc-Ala-Ala-Pro-Nva-pNA” has been used in proteolytic activity assay of serine protease subtilisin carlsberg (SC) .
  • Methods of Application: The substrate is mixed with SC in a suitable buffer. SC cleaves the substrate, releasing p-nitroaniline, which can be detected spectrophotometrically .
  • Results or Outcomes: The rate of p-nitroaniline release is proportional to the activity of SC .

Neutrophil Elastase, Trypsin and Chymotrypsin Assay

  • Application Summary: “Suc-Ala-Ala-Pro-Nva-pNA” has been used as a substrate for neutrophil elastase, trypsin and chymotrypsin in protease assay .
  • Methods of Application: The substrate is mixed with the enzyme in a suitable buffer. The enzyme cleaves the substrate, releasing p-nitroaniline, which can be detected spectrophotometrically .
  • Results or Outcomes: The rate of p-nitroaniline release is proportional to the activity of the enzyme .

FK-506 Binding Proteins (FKBPs) and Cyclophilins Assay

  • Application Summary: “Suc-Ala-Ala-Pro-Nva-pNA” is the standard substrate for FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins, which belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) .
  • Methods of Application: The substrate is mixed with the enzyme in a suitable buffer. The enzyme cleaves the substrate, releasing p-nitroaniline, which can be detected spectrophotometrically .
  • Results or Outcomes: The rate of p-nitroaniline release is proportional to the activity of the enzyme .

Safety And Hazards

Suc-Ala-Ala-Pro-Nva-pNA is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O9/c1-4-6-19(24(37)29-17-8-10-18(11-9-17)32(40)41)30-25(38)20-7-5-14-31(20)26(39)16(3)28-23(36)15(2)27-21(33)12-13-22(34)35/h8-11,15-16,19-20H,4-7,12-14H2,1-3H3,(H,27,33)(H,28,36)(H,29,37)(H,30,38)(H,34,35)/t15-,16-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWNJYFEOLWFHC-FVCZOJIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Suc-Ala-Ala-Pro-Nva-pNA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Suc-Ala-Ala-Pro-Nva-pNA
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Suc-Ala-Ala-Pro-Nva-pNA
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Reactant of Route 6
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Suc-Ala-Ala-Pro-Nva-pNA

Citations

For This Compound
5
Citations
EG Del Mar, C Largman, JW Brodrick, M Fassett… - Biochemistry, 1980 - ACS Publications
Eric G. Del Mar, Corey Largman, James W. Brodrick, Maria Fassett, and Michael C. Geokas* abstract: The substrate specificity of human pancreatic elastase 2 was investigated by using …
Number of citations: 128 pubs.acs.org
O Wesołowska, I Krokoszyńska, D Krowarsch… - … et Biophysica Acta (BBA …, 2001 - Elsevier
… The differences in log k cat /K m values calculated in 0 and in 3 M NaCl for two substrates that differ by one methylene group in the side chain (suc-Ala-Ala-Pro-Nva-pNa and suc-Ala-Ala…
Number of citations: 18 www.sciencedirect.com
J Polanowska, I Krokoszynska, H Czapinska… - … et Biophysica Acta (BBA …, 1998 - Elsevier
A series of tetrapeptide p-nitroanilide substrates of the general formula: suc-Ala-Ala-Pro-Aaa-p-nitroanilide was used to map the S 1 binding pocket of human cathepsin G. Based on the …
Number of citations: 95 www.sciencedirect.com
C Koehl, CG Knight, JG Bieth - Journal of Biological Chemistry, 2003 - ASBMB
Neutrophil proteinase 3 (Pr3) and elastase (NE) may cause lung tissue destruction in emphysema and cystic fibrosis. These serine proteinases have similar P 1 specificities. We have …
Number of citations: 51 www.jbc.org
JC Groppe, DE Morse - Archives of biochemistry and biophysics, 1993 - Elsevier
A messenger RNA encoding a chymotrypsin-like preproprotease is expressed abundantly and specifically in the distal quarter of the intestine of the molluse Haliotis rufescens (red …
Number of citations: 41 www.sciencedirect.com

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